molecular formula C14H19F2N5O B2454598 N-(1-cyanocyclohexyl)-2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetamide CAS No. 2094591-59-8

N-(1-cyanocyclohexyl)-2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetamide

Cat. No.: B2454598
CAS No.: 2094591-59-8
M. Wt: 311.337
InChI Key: UGOGCJMCTKBUDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclohexyl)-2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the cyanocyclohexyl group: This can be achieved through the reaction of cyclohexanone with cyanide sources under basic conditions.

    Synthesis of the difluoroethyl-substituted pyrazole: This step involves the reaction of hydrazine with 2,2-difluoroethyl ketone, followed by cyclization to form the pyrazole ring.

    Coupling of the two intermediates: The final step involves the coupling of the cyanocyclohexyl intermediate with the pyrazole intermediate using appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:

    Continuous flow chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Green chemistry principles: To minimize waste and use environmentally benign solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitriles to amines or reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the difluoroethyl group, where nucleophiles can replace fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Azides, thiols.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The difluoroethyl group may enhance its binding affinity and specificity, while the cyanocyclohexyl group could influence its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclohexyl)-2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetamide: can be compared with other compounds featuring similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a cyanocyclohexyl group and a difluoroethyl-substituted pyrazole is relatively rare, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2N5O/c15-12(16)9-21-8-11(6-19-21)18-7-13(22)20-14(10-17)4-2-1-3-5-14/h6,8,12,18H,1-5,7,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOGCJMCTKBUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CNC2=CN(N=C2)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.